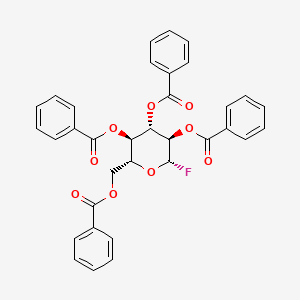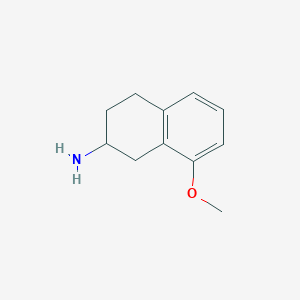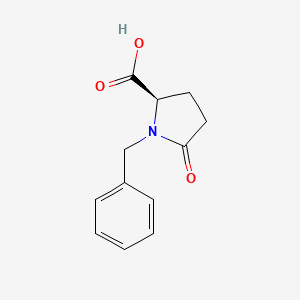
2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside is a synthetic compound . It is widely used in the synthesis of complex carbohydrates and glycoproteins . It can serve as an ideal glycosyl donor in the enzymatic synthesis of oligosaccharides and glycosides .
Molecular Structure Analysis
The molecular formula of this compound is C34H27FO9 . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 598.58 g/mol . It has a predicted boiling point of 702.8±60.0 °C and a predicted density of 1.36±0.1 g/cm3 .科学的研究の応用
Synthesis and Derivatives
- 2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside has been utilized in the synthesis of various complex carbohydrates and derivatives. For instance, it was used in the creation of methyl 2,6-dideoxy-2-fluoro-β-l-talopyranoside, highlighting its role in producing specific carbohydrate structures (Deal & Horton, 1999).
Glycosylation Studies
- This compound plays a significant role in glycosylation studies. For example, it was involved in the preparation of derivatives like methyl β-D-galabioside, demonstrating its importance in understanding glycosidic bond formation and carbohydrate chemistry (Kihlberg et al., 1989).
Carbohydrate Chemistry Research
- In the field of carbohydrate chemistry, the compound is essential for understanding complex sugar structures. Studies have synthesized various derivatives, such as methyl α-sophoroside and α-laminaribioside, providing insights into carbohydrate configurations and their synthetic pathways (Kováč & Glaudemans, 1988).
Pharmaceutical Applications
- While not directly related to drug use, this compound's derivatives play a crucial role in pharmaceutical research. Its involvement in synthesizing different saccharides and glycosides can aid in developing new drug molecules and understanding drug interactions at the molecular level (Daves, Kováč, & Glaudemans, 1990).
Structural Analysis and Conformation Studies
- The compound has been used in structural analysis and conformation studies of saccharides. For instance, its derivatives were key in investigating the crystal structures of various saccharide molecules, providing valuable information on the physical and chemical properties of carbohydrates (Turney et al., 2019).
作用機序
Target of Action
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.
Mode of Action
It’s known that similar compounds can form oxonium intermediates upon deacetylation, which can then be attacked by water molecules to form corresponding glucopyranose .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbohydrate metabolism. It may influence the synthesis of disaccharides and glucose-6-phosphate , which are crucial components of various metabolic pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage temperature .
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-fluorooxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27FO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCLZCQOHOGFK-CMPUJJQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27FO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)


![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

